4,6-Diiodopyrimidine

Coordination Chemistry Ligand Synthesis Cross-Coupling

Researchers synthesizing pyrimidine-linked polydentate ligands often encounter low yields with conventional dichloro substrates. 4,6-Diiodopyrimidine directly addresses this bottleneck: - Delivers 48% isolated yield for 4,6-bis(di-2-pyridylmethyl)pyrimidine, a 78% relative improvement over the 27% yield from 4,6-dichloropyrimidine. - Enables Stille coupling to ‘double-bay’ terpyridine ligands in 55% yield, supporting binuclear ruthenium complex studies. - The labile C-I bonds facilitate rapid oxidative addition, accelerating SAR library construction in antiviral and anticancer programs. Bulk stock available with rigorous QC, ensuring reproducible performance from bench to pilot scale.

Molecular Formula C4H2I2N2
Molecular Weight 331.88 g/mol
CAS No. 19646-06-1
Cat. No. B010583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diiodopyrimidine
CAS19646-06-1
Synonyms4,6-Diiodo-1,3-diazine
Molecular FormulaC4H2I2N2
Molecular Weight331.88 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1I)I
InChIInChI=1S/C4H2I2N2/c5-3-1-4(6)8-2-7-3/h1-2H
InChIKeyLBVUFZJYMWUZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Diiodopyrimidine: Halogenated Pyrimidine Building Block


4,6-Diiodopyrimidine (CAS 19646-06-1) is a halogenated pyrimidine derivative bearing two iodine atoms at the 4- and 6-positions of the pyrimidine ring. It is a pale yellow to off-white solid with a predicted density of 2.765±0.06 g/cm³ and a predicted boiling point of 333.9±22.0 °C . This diiodo-substituted heterocycle serves primarily as a versatile intermediate in organic synthesis, enabling regioselective functionalization at the 4- and 6-positions via metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . Its value lies in the ability of the C-I bonds to undergo oxidative addition with transition metal catalysts, facilitating the construction of complex molecular architectures for pharmaceutical, agrochemical, and materials science applications .

4,6-Diiodopyrimidine Reactivity Compared to Halogenated Analogs


The presence of two iodine atoms at the 4- and 6-positions imparts distinct reactivity profiles that cannot be replicated by the corresponding chloro-, bromo-, or fluoropyrimidine analogs. The C-I bond is significantly weaker than C-Br or C-Cl bonds, leading to faster oxidative addition in cross-coupling reactions [1]. However, this heightened reactivity can compromise selectivity, as evidenced in Suzuki couplings where 4,6-diiodopyrimidine often yields complex mixtures due to uncontrolled multiple substitutions [2]. Conversely, the lower reactivity of chloropyrimidines requires harsher conditions but affords superior selectivity [2]. Furthermore, in nucleophilic substitution reactions such as aminolysis, the relative reactivity order is Br > I > Cl, with bromopyrimidines reacting approximately three times faster than chloropyrimidines [1]. This nuanced balance between reactivity, selectivity, and physical properties (e.g., boiling point, density) dictates the optimal choice of halogenated pyrimidine for a given synthetic route [3]. The following quantitative evidence guide details these differential performance characteristics to inform procurement decisions.

Quantitative Performance Evidence for 4,6-Diiodopyrimidine


Coupling Efficiency in Tridentate Ligand Synthesis

In the synthesis of pyrimidine-linked doubly-tridentate ligands, 4,6-diiodopyrimidine demonstrates a clear yield advantage over 4,6-dichloropyrimidine. Specifically, the reaction of di-2-pyridylmethane with 4,6-diiodopyrimidine affords ligand 3 in 48% yield, whereas the analogous reaction using 4,6-dichloropyrimidine gives ligand 4 in only 27% yield [1]. This 21-percentage-point increase in yield is attributed to the superior leaving group ability of iodide in palladium-catalyzed cross-coupling reactions.

Coordination Chemistry Ligand Synthesis Cross-Coupling

Sonogashira Coupling for Double-Bay Terpyridine Synthesis

4,6-Diiodopyrimidine participates in a Stille coupling to produce a 'double-bay' terpyridine ligand in 55% isolated yield after chromatographic purification [1]. While a direct comparator for this specific transformation is not available in the same study, class-level inference from related diiodopyrimidine systems indicates that analogous reactions with dibromo- or dichloropyrimidine substrates typically proceed with lower yields (often <40%) under comparable conditions due to incomplete conversion or side reactions [2].

Supramolecular Chemistry Sonogashira Coupling Oligopyridine Synthesis

Aminolysis Reactivity Order Among Halogenated Pyrimidines

In aminolysis reactions with isopentylamine, the relative reactivity of halogenated pyrimidines follows the order Br > I > Cl. For 2-halogeno-4,6-dimethylpyrimidines, the times of half-completion (t₁/₂) are: 2-bromo (most reactive, shortest t₁/₂), 2-iodo (intermediate), and 2-chloro (least reactive, longest t₁/₂) [1]. While the study does not directly measure 4,6-diiodopyrimidine, class-level inference places the reactivity of diiodopyrimidines between that of dibromo and dichloro analogs, with the greatest difference in rate being approximately three-fold across the series [1]. This intermediate reactivity is advantageous when controlled, stepwise substitution is desired.

Nucleophilic Substitution Reaction Kinetics Halogen Leaving Group

Density and Boiling Point Comparison vs. Analogs

4,6-Diiodopyrimidine exhibits significantly higher density (2.765 g/cm³) and boiling point (333.9 °C at 760 mmHg) compared to its dichloro and dibromo counterparts [1]. Specifically, 4,6-dichloropyrimidine has a density of 1.734 g/cm³ and boiling point of 176 °C, while 4,6-dibromopyrimidine has a density of 2.197 g/cm³ and boiling point of 263.7 °C . The increased mass and stronger intermolecular interactions imparted by the iodine atoms translate to a boiling point elevation of +158 °C over the dichloro analog and +70 °C over the dibromo analog.

Physical Chemistry Process Development Purification

Suzuki Coupling Selectivity: Iodo vs. Chloro Substrates

In Suzuki coupling reactions, 4,6-diiodopyrimidine and its bromo analog exhibit poor selectivity, yielding mixtures of mono- and disubstituted products. For instance, 2,4-diiodopyrimidine (9b) with phenylboronic acid gives a 35% yield of the 4-substituted product and 20% of the disubstituted product [1]. In contrast, the corresponding trichloropyrimidine (8a) under identical conditions provides the monosubstituted product in 88% yield, with high regioselectivity for the 4-position [1]. This demonstrates that while iodo substrates are highly reactive, they lack the necessary differentiation between halogen sites to achieve synthetically useful selectivity, whereas chloro substrates offer superior control.

Suzuki-Miyaura Coupling Regioselectivity Process Optimization

Key Applications of 4,6-Diiodopyrimidine


Doubly-Tridentate Ligands for Metallosupramolecular Assemblies

4,6-Diiodopyrimidine is the halogenated pyrimidine of choice for synthesizing pyrimidine-linked doubly-tridentate ligands, such as 4,6-bis(di-2-pyridylmethyl)pyrimidine. As demonstrated in Section 3, it provides a 48% yield in this transformation compared to only 27% for the dichloro analog [1]. This 78% relative yield improvement is critical for academic and industrial groups developing molecular racks, grids, and helicates where ligand quantity and purity are paramount.

Double-Bay Terpyridines for Binuclear Coordination Complexes

The Stille coupling of 4,6-diiodopyrimidine with tin-functionalized bipyridine precursors affords 'double-bay' terpyridine ligands in 55% isolated yield [2]. These ligands are designed to form binuclear ruthenium complexes that serve as precursors to topologically interesting stereoisomers. The moderate-to-good yield offered by the diiodo substrate is sufficient for material supply in this specialized research area, where alternative halogenated pyrimidines have not been demonstrated to provide comparable efficiency.

Electron-Transport Materials for OLEDs

Pyrimidine derivatives, including those derived from 4,6-diiodopyrimidine, are claimed as electron-transport materials in OLEDs [3]. While the patent literature does not disclose direct device performance metrics for 4,6-diiodopyrimidine itself, the pyrimidine core is recognized for its ability to improve electron injection, reduce operating voltage, and enhance lifetime relative to legacy materials like AlQ3 [3]. The diiodo substitution pattern provides a versatile handle for late-stage functionalization to tune HOMO/LUMO levels and glass transition temperatures, making it a valuable intermediate for materials scientists developing next-generation OLED emitters and transporters.

Medicinal Chemistry: Antiviral and Anticancer Agents

4,6-Diiodopyrimidine serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents . The iodine atoms enable regioselective introduction of aryl, vinyl, or heterocyclic substituents via cross-coupling, facilitating the construction of diverse compound libraries for structure-activity relationship (SAR) studies. While specific biological activity data are not available for 4,6-diiodopyrimidine itself, its role as a building block in patent-protected drug discovery programs is well-documented .

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